2-Hydroxyfelbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNIAJKDLEHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439317 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109482-32-8 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyfelbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Metabolic Pathways and Enzyme Systems
Primary Enzymatic Oxidation Pathways Leading to 2-Hydroxyfelbamate
The principal pathway for the formation of this compound is through the hydroxylation of the parent compound, Felbamate (B1672329). This reaction is a phase I metabolic process predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes.
Several isozymes of the Cytochrome P450 system have been identified as key players in the metabolism of Felbamate. Their specific contributions determine the rate and extent of this compound formation.
Research has consistently identified Cytochrome P450 2E1 (CYP2E1) as a significant contributor to the hydroxylation of Felbamate to this compound. smpdb.cahmdb.ca Studies have shown that CYP2E1 is involved in the metabolism of a variety of small-molecule drugs and endogenous compounds. mdpi.com Its role in Felbamate metabolism is supported by in vitro studies using human liver microsomes and recombinant CYP enzymes. jst.go.jp The activity of CYP2E1 can be influenced by various factors, including chronic alcohol consumption, which is known to induce this enzyme. taylorandfrancis.com In vitro experiments have demonstrated that the remaining amount of Felbamate is significantly reduced when incubated with microsomes expressing human CYP2E1. jst.go.jpresearchgate.net
Alongside CYP2E1, Cytochrome P450 3A4 (CYP3A4) is another major enzyme implicated in the formation of this compound. smpdb.cahmdb.ca CYP3A4 is one of the most abundant and important drug-metabolizing enzymes in the human liver, responsible for the metabolism of a large percentage of clinically used drugs. hepatologyforum.org Its involvement in Felbamate hydroxylation has been confirmed through various in vitro experimental models. smpdb.ca For instance, the co-administration of CYP3A4 inhibitors has been shown to decrease the formation of this compound, thereby confirming the significant role of this isozyme. vulcanchem.com However, some studies have reported inconsistent findings regarding the role of CYP3A4, suggesting that experimental conditions might influence the observed results. jst.go.jp
Beyond the primary roles of CYP2E1 and CYP3A4, research has also explored the potential involvement of other Cytochrome P450 isozymes in Felbamate metabolism. In vitro studies utilizing microsomes expressing human CYP enzymes have indicated that CYP2C8 and CYP2C9 may also contribute to the metabolism of Felbamate. jst.go.jpresearchgate.net The amount of Felbamate was observed to be significantly reduced after incubation with microsomes expressing these isozymes. jst.go.jpresearchgate.net It is noteworthy that CYP2C8 and CYP2C9 are known to be polymorphic, which could potentially lead to inter-individual variability in Felbamate metabolism. nih.gov
Role of Cytochrome P450 Isozymes in Hydroxylation
Quantitative Assessment of this compound Formation in Biological Systems
To understand the clinical significance of these metabolic pathways, it is crucial to quantify the formation of this compound in relevant biological systems.
In vitro studies using human liver microsomes provide a valuable model for assessing the metabolic fate of drugs. Research has shown that when Felbamate is incubated with human liver microsomes, there is a significant decrease in the parent compound, corresponding with the formation of its metabolites, including this compound. jst.go.jp
One study investigating the metabolism of Felbamate in microsomes expressing specific human CYP isozymes demonstrated a significant reduction in the remaining amount of Felbamate when incubated with CYP2C8, CYP2C9, and CYP2E1 expressing microsomes. jst.go.jp This indicates the direct involvement of these enzymes in the metabolism of Felbamate.
Table 1: In Vitro Metabolism of Felbamate by Human CYP Isozymes
| CYP Isozyme Expressing Microsomes | Remaining Felbamate (%) |
|---|---|
| Control Microsomes | ~100% |
| CYP2C8 | Significantly Reduced* |
| CYP2C9 | Significantly Reduced* |
| CYP2E1 | Significantly Reduced* |
| CYP3A4 | Not Significantly Reduced in this study |
*Data from a study where Felbamate was incubated with human CYP expressing microsomes for 120 minutes. The remaining amount of Felbamate was measured by LC-MS. The term "Significantly Reduced" indicates a statistically significant decrease compared to control microsomes. jst.go.jp
It is important to note that while some studies point to a significant role for CYP3A4, the results can vary depending on the experimental setup. jst.go.jp
Detection and Quantification in Preclinical Animal Models (e.g., dog, rabbit)
The detection and quantification of this compound in preclinical animal models, such as dogs and rabbits, have been accomplished using various analytical techniques, primarily high-performance liquid chromatography (HPLC). researchgate.netvetlexicon.com Studies often utilize ¹⁴C-labeled felbamate to trace the distribution and profile of its metabolites in biological samples, including plasma, urine, and bile. researchgate.netdoctorlib.org
In studies involving dogs and rabbits, after the administration of felbamate, this compound has been identified as a metabolite in plasma. doctorlib.org While the concentration of metabolites in plasma was found to be low, with unchanged felbamate accounting for 72% to 100% of the ¹⁴C in plasma, this compound and para-hydroxyfelbamate together constituted approximately 6% or less of the ¹⁴C. doctorlib.org
Urinary excretion is a major route for the elimination of felbamate and its metabolites. nih.gov Analysis of urine provides a comprehensive overview of the biotransformation of felbamate. The extent of conjugation of this compound has been quantified in these models.
The following table presents data on the conjugation of this compound in the urine of preclinical animal models.
| Animal Model | Percentage of Conjugated this compound in Urine |
| Dog | 50% |
| Rabbit | 20% |
| Rat | 20% |
| Data sourced from a study utilizing enzymatic hydrolysis with β-glucuronidase/sulfatase to estimate the amount of conjugated metabolites. doctorlib.org |
Simultaneous determination of felbamate and its metabolites, including this compound, in the plasma of dogs has been achieved through HPLC methods. vetlexicon.com Pharmacokinetic studies in beagle dogs have provided data on the plasma concentrations of felbamate, which is essential context for understanding the levels of its metabolites. vetlexicon.com For instance, steady-state trough serum felbamate concentrations in dogs have been measured to be between 13 and 55 mg/L. nih.gov
The following table summarizes key pharmacokinetic parameters of felbamate in dogs and rabbits, which influences the formation and detection of this compound.
| Animal Model | Mean Cmax of Felbamate | Mean tmax of Felbamate | Plasma Elimination Half-life of Felbamate |
| Dog | 12.6 to 168.4 µg/mL | 3 to 7 hours | 4.1 to 4.5 hours |
| Rabbit | 19.1 to 161.9 µg/mL | 8 to 24 hours | 7.2 to 17.8 hours |
| Data from single intravenous or single and multiple oral doses of felbamate ranging from 1.6-1000 mg/kg. nih.gov |
These findings from preclinical animal models have been instrumental in characterizing the metabolic fate of felbamate and have established analytical methodologies for the detection and quantification of its metabolites, including this compound.
Advanced Analytical Methodologies for 2 Hydroxyfelbamate Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation of 2-Hydroxyfelbamate from its parent drug and other metabolites, ensuring analytical specificity and accuracy. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of these separation strategies.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods coupled with ultraviolet (UV) detection have been established for the simultaneous quantification of felbamate (B1672329) and its metabolites, including the hydroxylated forms. researchgate.net An isocratic reversed-phase HPLC-UV method can be employed for the determination of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed at a wavelength of around 210 nm, where the carbamate (B1207046) chromophore exhibits absorbance. researchgate.net
Method development for this compound would involve optimizing several parameters to achieve adequate resolution and sensitivity.
Table 1: Key Parameters for HPLC Method Development for this compound
| Parameter | Considerations for Optimization |
| Stationary Phase | C18 and C8 columns are common choices for retaining moderately polar compounds like this compound. |
| Mobile Phase | A mixture of phosphate (B84403) buffer and acetonitrile/methanol is typically used. The pH of the buffer and the ratio of organic to aqueous phase are critical for achieving optimal separation. |
| Flow Rate | A flow rate of 1.0 mL/min is often a good starting point, with adjustments made to balance analysis time and resolution. |
| Detection Wavelength | UV detection at 210 nm provides good sensitivity for carbamate-containing compounds. researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) Development and Applications
The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices like plasma and tissue homogenates. nih.govnih.gov These methods are essential for detailed pharmacokinetic studies.
A rapid and sensitive LC-MS/MS method for the parent compound, felbamate, provides a strong foundation for developing a method for this compound. nih.gov Such a method would typically involve protein precipitation of the biological sample, followed by separation on a reversed-phase column and detection by a tandem mass spectrometer.
Table 2: Exemplar LC-MS/MS Parameters for Felbamate Analysis (Adaptable for this compound)
| Parameter | Typical Conditions |
| LC Column | XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm nih.gov |
| Mobile Phase | Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Transition | For felbamate: m/z 239 → 117. A similar strategy would be applied for this compound, selecting a specific precursor and product ion. nih.gov |
Mass Spectrometric Approaches for Identification and Quantification
Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound. Tandem mass spectrometry (MS/MS) is particularly valuable for these applications.
Structural Elucidation via MS/MS (MSn) Fragmentation
The structural confirmation of this compound relies on the interpretation of its MS/MS fragmentation pattern. In a tandem mass spectrometer, the protonated or deprotonated molecule of this compound (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure.
Application of Isotope-Labeled Internal Standards (e.g., this compound-D4)
The use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantitative LC-MS/MS assays. For the quantification of this compound, an ideal internal standard would be this compound-D4, a deuterated analog of the analyte.
The principle behind using a deuterated internal standard is that it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, but is distinguishable by its higher mass. This co-elution and similar ionization efficiency allow for the correction of matrix effects and variations in instrument response, leading to more reliable quantification. While the synthesis of this compound-D4 is not explicitly detailed in the provided search results, its application would follow standard protocols for isotope dilution mass spectrometry. uu.nl
Method Development and Validation for Research Applications
The development and validation of an analytical method for this compound for research purposes must adhere to established guidelines to ensure the reliability and reproducibility of the data. au.dk The validation process demonstrates that the analytical procedure is suitable for its intended purpose.
Key validation parameters, as outlined by regulatory bodies, include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For LC-MS/MS methods, additional validation experiments, such as the assessment of matrix effects and recovery, are crucial. uu.nl
Preclinical and in Vitro Investigation of 2 Hydroxyfelbamate Metabolism
Enzyme Reaction Phenotyping Studies in Recombinant Systems
Reaction phenotyping studies utilizing recombinant enzyme systems have been instrumental in identifying the specific cytochrome P450 (CYP) isoforms responsible for the hydroxylation of felbamate (B1672329) to 2-hydroxyfelbamate. Research indicates that the metabolism of felbamate is primarily hepatic. nih.gov
Studies using human CYP expressing microsomes have identified the key enzymes involved in this metabolic pathway. The hydroxylation of felbamate to form this compound and p-hydroxyfelbamate is catalyzed by CYP2E1 and CYP3A4. nih.govnih.gov Further investigations with a broader panel of recombinant human CYP enzymes have confirmed these findings and, in some cases, suggested the involvement of additional isoforms. For instance, significant metabolism of the parent compound, felbamate, was observed in incubations with microsomes expressing human CYP2E1. jst.go.jpnih.gov Other studies have also implicated CYP2C8 and CYP2C9 in the biotransformation process. nih.govresearchgate.net These in vitro assays, which test individual enzyme capabilities, are a primary method for identifying the enzymes that contribute to a drug's metabolism. researchgate.net
Table 1: Cytochrome P450 Isoforms Involved in this compound Formation
| Enzyme Isoform | Role in Metabolism | Source |
|---|---|---|
| CYP2E1 | Catalyzes the hydroxylation of felbamate to this compound. | nih.govnih.gov |
| CYP3A4 | Catalyzes the hydroxylation of felbamate to this compound. | nih.govnih.gov |
| CYP2C8 | Implicated in the metabolism of the parent compound. | nih.govresearchgate.net |
| CYP2C9 | Implicated in the metabolism of the parent compound. | nih.govresearchgate.net |
Metabolism Kinetics in Subcellular Fractions and Cell Cultures
The kinetics of this compound formation have been examined using subcellular fractions, primarily liver microsomes. These systems contain a high concentration of drug-metabolizing enzymes and are a standard tool for in vitro metabolism studies.
In one key study, the incubation of felbamate with liver microsomes from untreated Sprague-Dawley rats for 60 minutes at 37°C resulted in the conversion of approximately 10% of the parent drug into its hydroxylated metabolites. nih.gov Of this, 4% was converted to this compound, and 6% was converted to p-hydroxyfelbamate. nih.gov These findings demonstrate the formation of this compound in a standard subcellular system and provide a baseline for understanding the kinetics of this metabolic pathway. While detailed kinetic parameters such as Km and Vmax are not always reported, the percentage of conversion provides valuable insight into the rate and extent of metabolite formation in these experimental models.
Comparative Metabolic Studies in Relevant Biological Matrices from Animal Models (e.g., chimeric mice with humanized liver)
To bridge the gap between preclinical animal models and human metabolism, researchers have utilized chimeric mice with humanized livers. jst.go.jpnih.gov These models, such as PXB-mice®, involve transplanting human hepatocytes into immunodeficient mice, resulting in a liver that expresses human drug-metabolizing enzymes and transporters. jst.go.jpnih.gov This approach is valuable for predicting human metabolite profiles and understanding species differences in drug toxicity, which is particularly relevant for felbamate due to observed idiosyncratic toxicity in humans that was not predicted by traditional animal studies. nih.govresearchgate.net
In studies involving chimeric mice administered felbamate, metabolites were analyzed in plasma and liver homogenate using liquid chromatography-mass spectrometry (LC-MS). jst.go.jp These investigations confirmed the formation of metabolites in this humanized in vivo system. nih.gov Such models are considered useful for predicting idiosyncratic drug toxicity in humans and for clarifying species-specific differences in metabolic pathways. nih.govresearchgate.net The use of humanized animal models has become increasingly important in drug development, as recommended by regulatory bodies, to evaluate metabolites that are observed at significantly greater levels in humans than in preclinical toxicity studies. jst.go.jp
Influence of Enzyme Modulators on this compound Formation (e.g., induction/inhibition)
The formation of this compound can be significantly altered by enzyme modulators, which either induce (increase) or inhibit (decrease) the activity of metabolizing enzymes.
Enzyme Inhibition: Conversely, the presence of enzyme inhibitors can decrease the rate of metabolism. In co-incubation studies with rat liver microsomes, the presence of phenytoin led to a 30-38% decrease in the amount of felbamate that was metabolized. nih.gov However, clinical data suggests that specific inhibitors of CYP3A4, such as gestodene, ethinyl estradiol, and erythromycin, have a minimal effect on felbamate plasma concentrations. nih.gov This indicates that under normal, non-induced conditions, the CYP3A4 pathway may be relatively minor for felbamate clearance, and other pathways may compensate. nih.gov Felbamate itself has been shown to act as an inhibitor of other enzymes, such as CYP2C19, which accounts for its interaction with phenytoin. nih.gov
Table 2: Effect of Enzyme Modulators on this compound Formation in Rat Liver Microsomes
| Modulator | Type | Effect on this compound Formation | Source |
|---|---|---|---|
| Phenobarbital | Inducer | Increased formation from 4% to 13.5% | nih.gov |
| Felbamate | Inducer (Auto-induction) | Increased formation from 4% to 20% | nih.gov |
| Phenytoin | Inhibitor | Decreased overall felbamate metabolism by 30-38% | nih.gov |
Chemical Synthesis and Reference Material Development for Research
Synthetic Routes for 2-Hydroxyfelbamate and its Analogs
While detailed, specific synthetic routes for this compound are not extensively documented in publicly available literature, its synthesis can be approached through several logical chemical strategies, primarily involving the modification of its parent compound, felbamate (B1672329), or its precursors.
One potential route involves the direct hydroxylation of felbamate (2-phenyl-1,3-propanediol dicarbamate). This would necessitate the use of selective oxidizing agents that can introduce a hydroxyl group onto the phenyl ring, likely at the para position due to steric and electronic factors, to yield p-hydroxyfelbamate, another metabolite. Achieving selective hydroxylation at the 2-position of the propanediol (B1597323) backbone would be a more complex challenge due to the presence of other reactive sites.
A more plausible and controllable approach involves starting with a precursor that already contains the desired hydroxyl group. For instance, the synthesis could begin with a substituted 2-phenyl-1,3-propanediol (B123019) derivative where a protected hydroxyl group is already in place. The synthesis of the precursor, 2-phenyl-1,3-propanediol, is well-established and can be achieved through various methods, including the reduction of diethyl phenylmalonate.
The synthesis of analogs of this compound would follow similar strategic pathways. For example, to create analogs with different substituents on the phenyl ring, the synthesis would start with the correspondingly substituted benzaldehyde (B42025) or phenylmalonate ester.
A related area of research has focused on the synthesis of metabolites and reactive intermediates of felbamate, which can provide insights into potential synthetic strategies for this compound. For instance, the synthesis of 5-phenyl-1,3-oxazinane-2,4-dione (B1257811), a metabolite of felbamate, has been reported. nih.gov This synthesis involves the cyclization of a carbamate (B1207046) precursor and highlights the chemical transformations relevant to the felbamate scaffold.
Below is a table summarizing potential synthetic strategies for this compound and its analogs:
| Strategy | Starting Material | Key Transformation(s) | Potential Products |
| Direct Oxidation | Felbamate | Selective hydroxylation of the phenyl ring or propanediol backbone | This compound, p-Hydroxyfelbamate |
| Precursor Synthesis | Substituted 2-phenyl-1,3-propanediol | Carbamoylation | This compound and analogs |
| Analog Synthesis | Substituted benzaldehyde or phenylmalonate ester | Multi-step synthesis to form the propanediol dicarbamate structure | Analogs with various phenyl ring substituents |
Criteria and Procedures for Reference Standard Purity and Characterization
The establishment of a highly pure and well-characterized reference standard for this compound is paramount for the accuracy and reproducibility of analytical methods used in research and clinical settings. The criteria and procedures for such a reference standard are guided by international pharmacopeial standards and regulatory guidelines.
Purity Determination: The purity of a this compound reference standard must be rigorously assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for determining purity, often employing multiple detection methods (e.g., UV, mass spectrometry) and different column chemistries to detect and quantify any impurities.
Characterization: The identity and structure of the this compound reference standard must be unequivocally confirmed. This involves a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete chemical structure and confirm the position of the hydroxyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight and fragmentation pattern, which helps to confirm the identity of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbamate (-O-C=O), and amide (N-H) groups.
Physicochemical Properties: Other important characteristics that are typically determined for a reference standard include its melting point, solubility in various solvents, and physical appearance.
The table below outlines the key criteria and analytical methods for the characterization of a this compound reference standard:
| Criterion | Analytical Method(s) | Purpose |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | To confirm the chemical structure of this compound. |
| Purity | HPLC (with multiple detectors), Gas Chromatography (GC) | To quantify the main component and identify and quantify any impurities. |
| Residual Solvents | Headspace GC | To determine the amount of any remaining solvents from the synthesis process. |
| Water Content | Karl Fischer Titration | To measure the amount of water present in the material. |
| Physical Appearance | Visual Inspection | To describe the physical state (e.g., crystalline solid, powder) and color. |
Synthesis of Stable Isotope-Labeled Analogs for Metabolic Tracing Studies
Stable isotope-labeled (SIL) analogs of this compound are invaluable tools for metabolic tracing studies. These analogs, typically labeled with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), allow researchers to track the fate of the molecule in biological systems without the need for radioactive isotopes.
The synthesis of SIL this compound would involve incorporating the stable isotope at a specific, metabolically stable position within the molecule.
Deuterium Labeling: Deuterium-labeled analogs can be synthesized by using deuterated reagents at a suitable stage of the synthesis. For example, a deuterated reducing agent could be used in the synthesis of the 2-phenyl-1,3-propanediol precursor to introduce deuterium atoms. Another approach is through hydrogen-deuterium exchange reactions on the final compound or an intermediate, often catalyzed by a metal such as palladium.
Carbon-13 Labeling: The synthesis of ¹³C-labeled this compound requires starting with a ¹³C-labeled precursor. For instance, a key building block like a ¹³C-labeled benzaldehyde or a ¹³C-labeled source for the carbamate groups could be used. The synthetic route would then be carried out as for the unlabeled compound, carrying the ¹³C label through to the final product.
These SIL analogs are crucial for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), where they are used as internal standards to ensure accurate measurement of the unlabeled analyte in complex biological matrices like plasma or urine. They are also essential for in vivo and in vitro studies to elucidate metabolic pathways and determine the rates of formation and clearance of metabolites.
The following table summarizes common stable isotopes used and their application in metabolic studies of this compound:
| Isotope | Labeling Strategy | Application in Metabolic Tracing |
| Deuterium (²H or D) | Use of deuterated reagents; H-D exchange reactions | Internal standard in LC-MS; studies on kinetic isotope effects in metabolism. |
| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials | Tracing the carbon skeleton through metabolic pathways; quantification of metabolite formation. |
Computational Chemistry and Theoretical Modeling of 2 Hydroxyfelbamate Pathways
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for investigating the interactions between a substrate, such as felbamate (B1672329), and an enzyme. biorxiv.orgnih.gov These methods are particularly useful for understanding how felbamate binds to cytochrome P450 (CYP) enzymes, which are responsible for its metabolism to 2-Hydroxyfelbamate. nih.gov
Molecular docking predicts the preferred binding orientation of a molecule to a protein, providing a static snapshot of the interaction. mdpi.com For felbamate, docking studies can identify the most favorable binding poses within the active sites of various CYP isoforms. uzh.ch These simulations help to understand the initial recognition and binding events that precede the metabolic reaction.
Following docking, molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the enzyme-substrate complex over time. acs.orgnih.gov This allows for the study of the flexibility of the protein and the ligand, and the stability of their interaction. uzh.ch In the case of felbamate and CYP enzymes, MD simulations can reveal how the active site accommodates the substrate and positions it for hydroxylation to form this compound. uzh.ch
Table 1: Interactive Data Table of Molecular Docking and Dynamics Parameters
| Parameter | Description | Relevance to this compound Formation |
|---|---|---|
| Binding Affinity | The strength of the interaction between felbamate and the CYP enzyme's active site. | A higher affinity suggests a greater likelihood of metabolism by a particular CYP isoform. |
| Binding Pose | The specific orientation of felbamate within the enzyme's active site. | The proximity of a specific carbon atom on felbamate to the enzyme's catalytic center determines the site of hydroxylation. |
| Key Amino Acid Interactions | Specific amino acids in the active site that form hydrogen bonds, hydrophobic, or electrostatic interactions with felbamate. | These interactions stabilize the binding pose and influence the substrate's orientation for metabolism. |
| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions of the protein and/or ligand over the course of an MD simulation. | Low RMSD values indicate a stable enzyme-substrate complex, which is often a prerequisite for an efficient reaction. |
| Conformational Changes | Alterations in the three-dimensional structure of the enzyme or felbamate upon binding. | Enzyme flexibility can be crucial for allowing the substrate to enter the active site and adopt a productive binding pose. |
Quantum Chemical Calculations for Mechanistic Insights into Hydroxylation
Quantum chemical (QC) calculations, such as density functional theory (DFT), provide a deeper understanding of the electronic and energetic details of the hydroxylation reaction that converts felbamate to this compound. researchgate.net These methods can model the breaking and forming of chemical bonds, offering insights into the reaction mechanism at a level of detail that is not accessible through classical simulations. unimi.it
For the hydroxylation of felbamate by CYP enzymes, QC calculations can be used to model the transition states and intermediates of the reaction. This includes the abstraction of a hydrogen atom from felbamate and the subsequent transfer of a hydroxyl group from the enzyme to the substrate. By calculating the activation energies for these steps, researchers can predict the most likely reaction pathway and understand the factors that control the reaction's regioselectivity and stereoselectivity.
In Silico Prediction of Metabolic Fate and Isomer Formation
In silico tools are increasingly used to predict the metabolic fate of drug candidates and to understand the formation of various metabolites. ijpsonline.com These predictive models often use a combination of rule-based systems, expert knowledge, and machine learning algorithms to forecast how a compound will be metabolized in the body. medipol.edu.tr
Furthermore, in silico models can be used to predict the formation of different isomers of this compound. Since the hydroxylation of felbamate can occur at a prochiral center, it can result in the formation of two stereoisomers, (R)- and (S)-2-Hydroxyfelbamate. Computational models can help to predict the stereoselectivity of the enzymatic reaction, providing insights into which isomer is likely to be formed preferentially.
Emerging Research Perspectives and Methodological Advancements
Integration of Multi-Omics Approaches in Metabolite Research
Metabolomics, a key component of multi-omics, plays a pivotal role in drug metabolism research by enabling the simultaneous measurement of numerous small molecular metabolites. This approach is particularly effective for investigating diseases with complex metabolic responses and for identifying novel biomarkers associated with drug action or toxicity rsc.orgresearchgate.net. Studies focusing on drug metabolism, including that of Felbamate (B1672329), are increasingly employing metabolomic profiling to gain comprehensive insights into metabolic pathways and drug disposition nih.gov. The integration of metabolomics with other omics data (genomics, transcriptomics, proteomics) provides a holistic view of how a drug and its metabolites interact with biological systems rsc.orgingentaconnect.com. Research in this domain is driven by the need to understand drug intolerance and the potential for metabolites to contribute to adverse reactions, thereby necessitating advanced profiling techniques to identify and characterize these compounds ingentaconnect.com.
Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling
The accurate identification and quantification of drug metabolites like 2-Hydroxyfelbamate rely heavily on the development and application of novel analytical platforms. High-Resolution Mass Spectrometry (HRMS), coupled with advanced data acquisition methods such as data-dependent and data-independent acquisitions (e.g., MSE, SWATH), significantly enhances the speed and quality of biotransformation studies researchgate.net. Chromatographic techniques, including hydrophilic interaction liquid chromatography (HILIC) and chiral chromatography, are essential for separating and characterizing complex metabolite mixtures, including enantiomers rsc.org. Hyphenated techniques, such as coupling microfluidic devices with mass spectrometry, further refine metabolite profiling capabilities uni-heidelberg.dewhiterose.ac.uk. These advancements are crucial for detailed metabolite identification, quantification in biological matrices, and understanding the pharmacokinetics and toxicology of drug candidates rsc.orgresearchgate.net.
Table 1: Known Metabolic Pathways of Felbamate
This table summarizes the primary metabolic transformations of Felbamate, highlighting the formation of this compound and related metabolites, along with the enzymes involved.
| Metabolite | Parent Drug | Primary Metabolic Pathway | Key Enzymes Involved | Notes |
| This compound | Felbamate | Hydroxylation | CYP2E1, CYP3A4 | One of the hydroxylation metabolites of Felbamate, formed in the liver. |
| p-Hydroxyfelbamate | Felbamate | Hydroxylation | CYP2E1, CYP3A4 | Another hydroxylation metabolite of Felbamate, formed in the liver. |
| 2-phenyl-2-propanediol monocarbamate | Felbamate | Hydrolysis/Oxidation | Unspecified | Further metabolized to 3-carbamoyl-2phenylpropionaldehyde, indicating downstream metabolic processing. |
Note: The platform does not support interactive data tables; a standard Markdown table is provided.
Future Directions in Understanding Metabolite Contribution to Overall Drug Disposition and Biotransformation
Key future directions include:
Elucidating Metabolite-Mediated Effects: Detailed investigations into how metabolites like this compound influence drug efficacy, safety, and clearance.
Predictive Modeling: Development and refinement of in vitro and in silico models to predict metabolite-mediated toxicity and drug-drug interactions, thereby improving early risk assessment in drug development researchgate.net.
Biomarker Discovery: Utilizing advanced analytical and omics approaches to identify metabolites that serve as reliable biomarkers for therapeutic response or toxicity.
By addressing these research avenues, the scientific community aims to achieve a more comprehensive understanding of how metabolites contribute to the complex interplay between drugs, the body, and therapeutic outcomes.
Compound List:
this compound
Felbamate
Q & A
Q. What are the established synthetic pathways for 2-Hydroxyfelbamate, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, including condensation, hydroxylation, and purification. Key parameters affecting yield and purity include:
- Temperature control : Exothermic reactions require precise cooling to avoid side products .
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) may enhance reaction efficiency but require post-synthesis removal to meet purity standards .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate downstream purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural identity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms core structure via chemical shifts (e.g., hydroxyl proton at δ 4.8-5.2 ppm) .
- HPLC-MS : Quantifies purity and detects trace impurities (<0.1% threshold) using C18 columns and ESI ionization .
- XRD : Validates crystalline form stability, critical for pharmacokinetic studies .
For robust characterization, triplicate measurements under controlled humidity (40-60% RH) are recommended to minimize hygroscopic effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound’s metabolic stability reported in different in vitro and in vivo models?
Methodological Answer: Contradictions often arise from methodological disparities. A systematic approach includes:
- Cross-model validation : Compare hepatic microsome assays (in vitro) with rodent pharmacokinetic studies (in vivo) under matched pH and temperature conditions .
- Data normalization : Adjust for interspecies cytochrome P450 enzyme activity differences using scaling factors (e.g., hepatic clearance ratios) .
- Meta-analysis : Aggregate datasets from peer-reviewed studies to identify outliers or confounding variables (e.g., co-administered drugs) .
Example Conflict Resolution Workflow:
Map experimental protocols from conflicting studies.
Identify variables (e.g., incubation time, substrate concentration).
Replicate critical experiments with controlled parameters .
Q. What computational chemistry approaches (e.g., DFT, molecular docking) are best suited to predict this compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict sites of nucleophilic attack (e.g., hydroxyl group reactivity) .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions (e.g., solvation effects on binding affinity) .
- ADMET prediction : Uses QSAR models to estimate absorption and toxicity profiles, guiding in vivo study design .
Validation Protocol:
- Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from enzyme inhibition assays.
- Cross-validate DFT-predicted reaction pathways with synthetic yields .
Q. How should researchers design controlled experiments to isolate this compound’s pharmacological effects from its metabolites in complex biological systems?
Methodological Answer:
- Isotopic labeling : Synthesize ²H/¹³C-labeled this compound to track parent compound vs. metabolites via LC-MS .
- Knockout models : Use CRISPR-edited cell lines lacking specific metabolic enzymes (e.g., CYP3A4) to isolate pathways .
- Pharmacokinetic sampling : Collect time-series plasma/tissue samples to correlate exposure levels with observed effects .
Critical Controls:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
